molecular formula C5H12N2O2S B15259773 N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

Cat. No.: B15259773
M. Wt: 164.23 g/mol
InChI Key: SPZUXJBRBOEALJ-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)cyclopropyl]methanesulfonamide is a chemical building block of high interest in medicinal chemistry and drug discovery research. Its primary research application is as a synthetic intermediate for the development of potent and selective enzyme inhibitors. Scientific literature indicates that this cyclopropylamine-containing scaffold is a critical structural component in investigational compounds, such as inhibitors targeting Cathepsin S, a protease implicated in immune response and disease pathways . The molecule features a cyclopropyl ring attached to both a methylsulfonamide group and an aminomethyl group, making it a versatile precursor for further chemical elaboration. This compound is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this intermediate to explore novel bioactive molecules and study enzyme inhibition mechanisms.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide

InChI

InChI=1S/C5H12N2O2S/c1-10(8,9)7-5(4-6)2-3-5/h7H,2-4,6H2,1H3

InChI Key

SPZUXJBRBOEALJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1(CC1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 1-(aminomethyl)cyclopropane in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:

CH3SO2Cl+C4H7NH2CH3SO2NH(C4H7CH2)+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_4\text{H}_7\text{NH}_2 \rightarrow \text{CH}_3\text{SO}_2\text{NH}(\text{C}_4\text{H}_7\text{CH}_2) + \text{HCl} CH3​SO2​Cl+C4​H7​NH2​→CH3​SO2​NH(C4​H7​CH2​)+HCl

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(aminomethyl)cyclopropyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential as an antibacterial agent and other therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or disrupt biological pathways. This mechanism is similar to that of other sulfonamide-based drugs, which often target bacterial enzymes involved in folate synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide

The closest structural analog identified is N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide (CAS: 1598026-73-3), which replaces the methanesulfonamide group with a propane-1-sulfonamide moiety (-SO₂NH-C₃H₇) .

Table 1: Structural and Physicochemical Comparison
Property N-[1-(aminomethyl)cyclopropyl]methanesulfonamide N-[1-(aminomethyl)cyclopropyl]propane-1-sulfonamide
CAS Number Not available 1598026-73-3
Molecular Formula C₆H₁₁N₂O₂S C₇H₁₆N₂O₂S
Molecular Weight (g/mol) 175.23 192.28
SMILES CS(=O)(=O)NC1(CN)CC1 CCCS(=O)(=O)NC1(CN)CC1
Key Differences

Sulfonamide Substituent: The methane variant has a methyl group (-CH₃) on the sulfonamide, while the propane analog features a propyl chain (-CH₂CH₂CH₃).

Molecular Weight :

  • The propane analog is 17.05 g/mol heavier , which may influence crystallization behavior and melting points.

Synthetic Accessibility :

  • The propane analog requires propane-1-sulfonyl chloride for synthesis, whereas the methane variant uses methanesulfonyl chloride. The latter is more readily available, suggesting easier scalability for the methane derivative .

Reactivity and Functional Group Implications

Both compounds share a strained cyclopropane ring and a primary amine (-NH₂) group, enabling reactions such as:

  • Ring-opening reactions under acidic or oxidative conditions.
  • Amine functionalization (e.g., acylation, Schiff base formation).

However, the propane analog’s longer alkyl chain may:

  • Reduce electrophilicity at the sulfonamide sulfur due to increased electron-donating effects.

Hypothetical Analogs and Broader Context

  • Ethanesulfonamide variant : Intermediate hydrophobicity between methane and propane derivatives.
  • Aryl-sulfonamide analogs : Substituting alkyl chains with aromatic groups to modulate π-π stacking interactions.

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